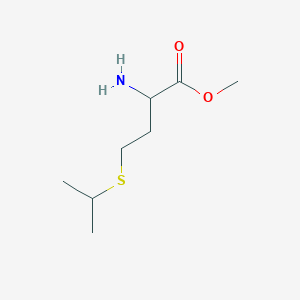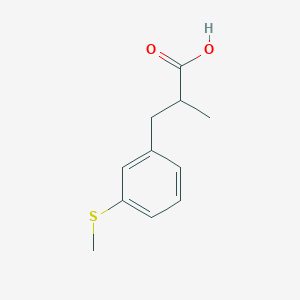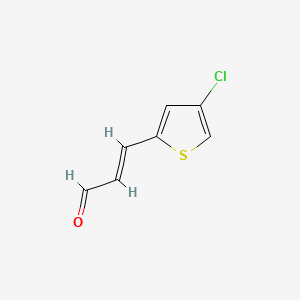
Methyl s-isopropylhomocysteinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl s-isopropylhomocysteinate, also known as L-Homocysteine, S-(1-methylethyl)-, methyl ester, is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . This compound is a derivative of homocysteine, an amino acid that plays a crucial role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl s-isopropylhomocysteinate typically involves the esterification of L-homocysteine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and catalysts, along with optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
Types of Reactions
Methyl s-isopropylhomocysteinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the process.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Various ester derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl s-isopropylhomocysteinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating homocysteine levels in the body.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of Methyl s-isopropylhomocysteinate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in homocysteine metabolism, thereby influencing cellular processes and metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect key enzymes and regulatory proteins .
Comparación Con Compuestos Similares
Similar Compounds
Methyl salicylate: An ester with similar structural features but different biological activities.
Methanesulfonates: Compounds with similar sulfur-containing functional groups but distinct chemical properties and applications
Uniqueness
Methyl s-isopropylhomocysteinate is unique due to its specific structural features and its role in homocysteine metabolism. Unlike other similar compounds, it has distinct reactivity and biological effects, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C8H17NO2S |
|---|---|
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
methyl 2-amino-4-propan-2-ylsulfanylbutanoate |
InChI |
InChI=1S/C8H17NO2S/c1-6(2)12-5-4-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |
Clave InChI |
KQGROASPCGQZJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SCCC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13609532.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanoic acid](/img/structure/B13609537.png)







![1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B13609593.png)
